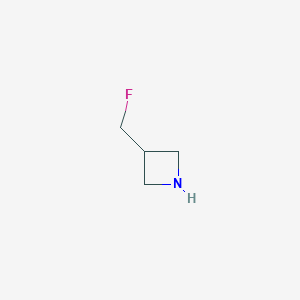

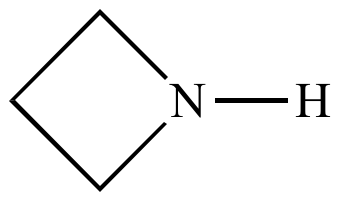

3-(Fluoromethyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(fluoromethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-1-4-2-6-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHELGHANYVVRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Azetidines in Drug Discovery

An In-depth Technical Guide to the Synthesis of 3-(Fluoromethyl)azetidine Hydrochloride

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and biological properties.[1] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity, and modulate pKa, making it a favored element for optimizing drug candidates.[2]

Within this context, strained heterocyclic scaffolds like azetidines have emerged as valuable building blocks.[3][4] The rigid, three-dimensional structure of the azetidine ring can improve ligand-receptor interactions and confer favorable properties such as increased solubility and reduced lipophilicity compared to more common cyclic amines. The fusion of these two concepts—fluorination and the azetidine scaffold—has led to the development of key intermediates like this compound hydrochloride. This compound serves as a versatile synthon for introducing the fluoromethyl-azetidine motif into a wide range of biologically active molecules, from enzyme inhibitors to central nervous system agents.[3][5]

This guide provides a comprehensive technical overview of the primary and alternative synthetic routes to this compound hydrochloride, intended for researchers, chemists, and drug development professionals. It emphasizes the underlying chemical principles, practical experimental protocols, and critical safety considerations inherent in its synthesis.

Retrosynthetic Analysis: Devising a Path to the Target

A logical retrosynthetic approach to this compound hydrochloride identifies the key bond formations and functional group interconversions. The primary disconnection is the final salt formation, leading back to the free base. The crucial C-F bond is envisioned to form from a C-O bond, pointing to a 3-(hydroxymethyl)azetidine derivative as the key precursor. To prevent unwanted side reactions at the nitrogen atom during fluorination, a protecting group is essential, with the acid-labile tert-butoxycarbonyl (Boc) group being a common and effective choice.

Caption: Experimental workflow for the deoxofluorination step.

Reagent Selection and Comparison: The choice of fluorinating agent is critical and involves a trade-off between reactivity, safety, and cost. While DAST is highly effective, its thermal instability and potential for detonation upon heating are significant safety concerns. [6][7]Deoxo-Fluor® offers a safer alternative with greater thermal stability. [8]Newer reagents like PyFluor have also been developed to provide high yields with improved safety profiles.

| Reagent | Key Advantages | Key Disadvantages | Typical Conditions |

| DAST | High reactivity, widely used. [7] | Thermally unstable (>90 °C), moisture-sensitive, generates HF. [6][7] | DCM, -78 °C to RT |

| Deoxo-Fluor® | More thermally stable than DAST, good reactivity. [8] | Higher cost, moisture-sensitive, generates HF. | THF or DCM, 0 °C to RT |

| PyFluor | Thermally stable, crystalline solid, less elimination byproduct. [8] | May require activation, higher cost. | DCM or MeCN, RT to 60 °C |

Detailed Experimental Protocol: Synthesis of N-Boc-3-(fluoromethyl)azetidine

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with N-Boc-3-(hydroxymethyl)azetidine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.2 eq.), dissolved in a small amount of anhydrous DCM, is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -65 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Upon completion, the reaction is carefully cooled to 0 °C and quenched by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This is an exothermic process that releases gas.

-

Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(fluoromethyl)azetidine as a pure product.

Deprotection and Salt Formation

The final steps involve removing the Boc protecting group and converting the resulting free amine into its more stable and handleable hydrochloride salt.

Principle and Rationale: The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions, liberating the azetidine nitrogen. The resulting free base, this compound, is often a volatile oil. Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid, which protonates the basic nitrogen atom. The resulting salt is typically a stable, crystalline solid that is easier to handle, weigh, and store.

Detailed Experimental Protocol: Synthesis of this compound hydrochloride

-

Deprotection: N-Boc-3-(fluoromethyl)azetidine (1.0 eq.) is dissolved in a suitable solvent such as diethyl ether or 1,4-dioxane.

-

Acidification: A solution of hydrogen chloride (e.g., 4 M HCl in 1,4-dioxane or 2 M HCl in diethyl ether) (2.0-3.0 eq.) is added dropwise to the stirred solution at 0 °C.

-

Precipitation: The reaction is stirred at room temperature for 2-4 hours. During this time, the hydrochloride salt typically precipitates out of the solution as a white solid.

-

Isolation: The solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether to remove any non-polar impurities, and dried under high vacuum to yield this compound hydrochloride.

Part II: Alternative Synthetic Strategy via Hydroxyl Activation

An alternative to direct deoxofluorination involves a two-step sequence: converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution with a fluoride source.

Principle and Rationale: This strategy avoids the use of specialized and often hazardous deoxofluorinating reagents. The primary alcohol is first converted into a sulfonate ester, such as a mesylate or tosylate, which are excellent leaving groups. Subsequent reaction with a nucleophilic fluoride source, like tetrabutylammonium fluoride (TBAF) or potassium fluoride (KF), induces an SN2 reaction to form the C-F bond. [9]While this method can be effective, it may require more optimization to prevent elimination side reactions and to ensure complete substitution, which can be challenging on a sterically hindered carbon.

Caption: Two-step alternative pathway via a mesylate intermediate.

Experimental Considerations:

-

Step 1: Mesylation: The alcohol is reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine. Anhydrous DCM is a common solvent, and the reaction is typically run at 0 °C to room temperature. It is crucial to use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

-

Step 2: Nucleophilic Fluorination: The isolated sulfonate ester is then dissolved in an aprotic polar solvent like THF or acetonitrile and treated with a fluoride salt. TBAF is often used due to its good solubility in organic solvents. Heating may be required to drive the SN2 reaction to completion. The choice of fluoride source and reaction conditions is critical to maximize the yield of the desired fluoride and minimize the formation of elimination byproducts.

Characterization and Quality Control

The identity and purity of the intermediates and the final product must be confirmed rigorously.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential. In ¹H NMR, the formation of the fluoromethyl group is confirmed by the appearance of a doublet for the -CH₂F protons with a large coupling constant (JH-F ≈ 47 Hz). In ¹⁹F NMR, a triplet confirms the presence of the two adjacent protons.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and intermediates.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

Safety and Handling Precautions

The synthesis of this compound hydrochloride involves hazardous materials that require careful handling.

-

Fluorinating Agents: Reagents like DAST and Deoxo-Fluor® are corrosive, react violently with water, and can release highly toxic hydrogen fluoride (HF) upon decomposition or during the workup. [6]All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, must be worn. Calcium gluconate gel should be readily available as a first-aid measure for HF exposure.

-

Acidic Conditions: The deprotection step uses strong acid. Care must be taken to avoid contact with skin and eyes.

-

Quenching: The quenching of fluorinating agents is highly exothermic and releases gas. It must be performed slowly and at low temperatures to maintain control.

Conclusion

The synthesis of this compound hydrochloride is a well-established process that provides access to a valuable building block for drug discovery. The primary route, involving the direct deoxofluorination of N-Boc-3-(hydroxymethyl)azetidine, offers an efficient and reliable pathway. While alternative methods exist, they often require more extensive optimization. A thorough understanding of the reaction mechanisms, careful selection of reagents, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The availability of this key intermediate facilitates the exploration of new chemical space and the development of next-generation therapeutics.

References

- This citation is not used in the text but is included for reference.

-

Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions. Retrieved from [Link]

-

Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. Available at: [Link]

- Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives. Google Patents. CN105384673B.

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

Umemoto, T., Singh, R. P., Xu, Y., & Saito, N. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. RSC Advances, 11(62), 39352-39356. Available at: [Link]

-

Sulfur-Based Fluorinating Agents. (n.d.). WordPress. Retrieved from [Link]

-

Coldham, I., & Jana, M. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 138-141. Available at: [Link]

- This citation is not used in the text but is included for reference.

- This citation is not used in the text but is included for reference.

- This citation is not used in the text but is included for reference.

-

Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8519-8525. Available at: [Link]

- This citation is not used in the text but is included for reference.

- This citation is not used in the text but is included for reference.

- This citation is not used in the text but is included for reference.

-

Kattamuri, P. V., & Rightmire, N. R. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16183-16200. Available at: [Link]

- This citation is not used in the text but is included for reference.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1642298-59-6 | this compound hydrochloride [fluoromart.com]

- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride CAS#: 1642298-59-6 [amp.chemicalbook.com]

- 6. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]

- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

3-(fluoromethyl)azetidine chemical properties

An In-Depth Technical Guide to 3-(Fluoromethyl)azetidine: Properties, Synthesis, and Applications for the Modern Researcher

Authored by a Senior Application Scientist

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique combination of properties. Its inherent ring strain, sp³-rich character, and conformational rigidity provide a powerful tool for optimizing the pharmacokinetic profiles of drug candidates.[1] When strategically functionalized, the azetidine moiety can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for exploring chemical space, moving away from the "flat" aromatic structures that have historically dominated drug discovery.[1][2]

This guide focuses on a particularly valuable derivative: This compound . The introduction of a fluoromethyl group—a bioisostere for a hydroxyl or methyl group—imparts profound changes to the molecule's electronic and physical properties. Fluorine's high electronegativity can lower the pKa of the nearby azetidine nitrogen, influencing its binding interactions and bioavailability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation and significantly prolong a drug's half-life.[3]

For researchers, scientists, and drug development professionals, understanding the core chemical properties, synthetic accessibility, and reactivity of this compound is paramount. This document serves as a technical primer, synthesizing field-proven insights and established protocols to empower the effective use of this versatile building block in next-generation therapeutic design.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic and biological systems. The data presented below are compiled from computational predictions and data available for its hydrochloride salt, providing a robust profile for this compound.

Physicochemical Data

The introduction of the fluoromethyl group to the azetidine core results in a compact, polar, and metabolically robust building block. Its properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 1642298-59-6 (for hydrochloride salt) | Fluoromart[5], ChemicalBook[6] |

| Molecular Formula | C₄H₈FN | PubChem[4] |

| Molecular Weight | 89.11 g/mol | PubChem[4] |

| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg (Predicted) | Fluoromart[5] |

| Density | 1.0 ± 0.1 g/cm³ (Predicted) | Fluoromart[5] |

| Topological Polar Surface Area | 12 Ų | PubChem[4], Fluoromart[5] |

| H-Bond Donors | 1 | PubChem[4], Fluoromart[5] |

| H-Bond Acceptors | 1 | PubChem[4], Fluoromart[5] |

| Appearance | White to off-white Solid (for hydrochloride salt) | ChemicalBook[6] |

Spectroscopic Profile (Predicted)

While specific, experimentally derived spectra for the free base are not widely published, the expected spectroscopic characteristics can be reliably predicted based on the structure. These predictions are crucial for reaction monitoring and characterization.

| Technique | Expected Characteristics |

| ¹H NMR | CH₂F protons: A doublet of doublets around 4.5-4.7 ppm, showing a large coupling constant to fluorine (~47-50 Hz) and a smaller coupling to the adjacent methine proton. Azetidine ring protons (CH₂-N): Two distinct multiplets between 3.0-4.0 ppm. Azetidine ring proton (CH): A multiplet around 2.8-3.2 ppm. NH proton: A broad singlet, chemical shift is solvent-dependent. |

| ¹³C NMR | CH₂F carbon: A doublet with a large ¹JCF coupling constant (~170-180 Hz) appearing around 85-90 ppm. Azetidine ring carbons (CH₂-N): Signals expected around 50-60 ppm. Azetidine ring carbon (CH): A signal expected around 35-45 ppm. |

| ¹⁹F NMR | A triplet corresponding to the CH₂F group, with a coupling constant of ~47-50 Hz from the adjacent CH₂ protons. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 90.07. |

| IR Spectroscopy | N-H stretch: A broad peak around 3300-3400 cm⁻¹. C-F stretch: A strong, sharp peak in the 1000-1100 cm⁻¹ region. C-N stretch: A peak around 1100-1200 cm⁻¹. |

Synthesis and Reactivity

The synthesis of functionalized azetidines often relies on intramolecular cyclization strategies, which are necessary to overcome the entropic and enthalpic barriers of forming a strained four-membered ring.

General Synthetic Strategy: Intramolecular Cyclization

A common and effective method for synthesizing substituted azetidines involves the base-induced cyclization of a γ-amino halide or a related precursor with a suitable leaving group. The causality behind this choice is clear: the 1,4-relationship between the amine nucleophile and the electrophilic carbon is ideal for forming the four-membered ring.

A representative workflow for a related fluorinated azetidine provides a validated conceptual blueprint. The synthesis of 1-alkyl-2-(trifluoromethyl)azetidines, for example, proceeds via a multi-step sequence that showcases the core logic applicable to many azetidine syntheses.[3]

Conceptual Protocol: Synthesis of a Fluorinated Azetidine

-

Imination: Reaction of a fluorinated β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) with a primary amine to form the corresponding enamine. This step selectively introduces the eventual N-substituent.

-

Reduction: The enamine intermediate is reduced, typically with a hydride source like sodium borohydride (NaBH₄), to yield a γ-amino alcohol. This establishes the key carbon backbone.[3]

-

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group. Treatment with thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) transforms the hydroxyl into a chloride or mesylate, respectively, creating an electrophilic center.[3]

-

Intramolecular Cyclization: The crucial ring-forming step is achieved by treating the γ-amino halide/mesylate with a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS). The base deprotonates the amine, which then acts as an intramolecular nucleophile, displacing the leaving group to form the azetidine ring.[3] The use of a strong base is often necessary, especially with electron-withdrawing groups like trifluoromethyl, which reduce the nucleophilicity of the nitrogen atom.[3]

Caption: Conceptual workflow for fluorinated azetidine synthesis.

Core Reactivity

The reactivity of this compound is dominated by two key features:

-

The Secondary Amine: The N-H bond provides a reactive handle for a wide range of transformations, including alkylation, acylation, sulfonylation, and reductive amination. This allows for the straightforward incorporation of the azetidine scaffold into larger molecules.

-

Ring Strain: While more stable than aziridines, azetidines possess significant ring strain (~26 kcal/mol). This makes them susceptible to ring-opening reactions, particularly in the presence of strong nucleophiles or under acidic conditions. However, this reactivity can also be harnessed for synthetic purposes, using the azetidine as a masked 1,3-amino alcohol equivalent.

Applications in Medicinal Chemistry and Drug Development

The unique structural and electronic properties of this compound make it a highly sought-after building block for addressing common challenges in drug discovery.

Bioisosteric Replacement and Property Modulation

The azetidine ring serves as a versatile bioisostere for commonly used groups like phenyl rings, tert-butyl groups, and gem-dimethyl groups. Its three-dimensional, sp³-rich nature helps to improve the aqueous solubility and reduce the lipophilicity of drug candidates, properties that are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

The fluoromethyl substituent further enhances its utility:

-

Metabolic Stability: The C-F bond is resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), preventing oxidative degradation at that position.[3]

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the azetidine nitrogen. This fine-tuning of pKa is crucial for optimizing target engagement, as it affects the protonation state of the molecule at physiological pH and its ability to participate in hydrogen bonding.[3]

-

Conformational Control: The rigid azetidine ring restricts the conformational freedom of the fluoromethyl side chain, which can lead to more selective binding to a biological target and an improved entropy profile upon binding.

Caption: Structure-Property relationships of the azetidine scaffold.

Proven Applications in Therapeutics

Azetidine-containing compounds have demonstrated broad pharmacological potential.[1] While specific approved drugs containing the this compound moiety are not yet prevalent, its utility is demonstrated by its inclusion in building block libraries for high-throughput screening and its use in the synthesis of novel therapeutic agents. For example, related azetidine derivatives are key components in:

-

Antibacterial Agents: Quinolone antibiotics incorporating an azetidine ring have shown superior activity against resistant bacterial strains like MRSA.[2]

-

Anticancer Agents: Analogues of the potent antitumor agent TZT-1027 have been designed using a 3-aryl-azetidine moiety to introduce conformational constraints, leading to compounds with nanomolar inhibitory concentrations.[7]

-

FAP-Mediated Conditions: this compound hydrochloride has been identified as a useful precursor for preparing inhibitors of Fibroblast Activation Protein (FAP), a target in fibrosis and cancer.[6]

-

CNS and Imaging Agents: The rigid azetidine scaffold is valuable for designing ligands for neurological targets, such as nicotinic acetylcholine receptors, with applications in PET imaging.[5]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling procedures are essential to ensure laboratory safety. The data below pertains to the hydrochloride salt of this compound, which is the common commercial form.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified with the GHS07 pictogram.[5]

| Hazard Type | GHS Statement |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[8] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

Recommended Laboratory Protocol

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[9] Avoid generating dust. Prevent contact with skin, eyes, and clothing.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[8]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[6] Keep in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.

Conclusion

This compound represents a powerful and versatile building block for modern drug discovery. Its unique combination of a strained, sp³-rich azetidine core and a metabolically robust fluoromethyl group provides medicinal chemists with a valuable tool to overcome common challenges related to pharmacokinetics and target selectivity. By understanding its fundamental chemical properties, synthetic accessibility, and reactivity, researchers can effectively leverage this compound to design and synthesize the next generation of innovative therapeutics.

References

-

Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information (PubChem). This compound. Available at: [Link]

-

Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

-

Wang, Y., et al. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules (MDPI). Available at: [Link]

-

Singh, A. K., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

-

Isom, J., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Medicinal Chemistry Letters (PMC - NIH). Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0015063). Available at: [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride. Available at: [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 4. This compound | C4H8FN | CID 66596287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1642298-59-6 | this compound hydrochloride [fluoromart.com]

- 6. This compound hydrochloride CAS#: 1642298-59-6 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.ie [fishersci.ie]

A Technical Guide to the Spectroscopic Characterization of 3-(Fluoromethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the structural elucidation of 3-(fluoromethyl)azetidine, a valuable building block in medicinal chemistry. The azetidine scaffold is a privileged structure in drug discovery, and the incorporation of a fluoromethyl group can significantly modulate physicochemical and pharmacological properties.[1] This document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing established spectroscopic principles with data from analogous structures, this guide serves as a practical reference for researchers engaged in the synthesis, characterization, and application of fluorinated azetidine derivatives.

Introduction: The Significance of this compound in Drug Discovery

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[2] Their rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents. The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] The fluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or methyl group, offering a nuanced approach to property modulation. Consequently, this compound represents a key synthetic intermediate for accessing a diverse range of biologically active molecules. A thorough understanding of its spectroscopic signature is paramount for unambiguous characterization and quality control.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the IUPAC name this compound and molecular formula C4H8FN, presents distinct features that are readily identifiable by various spectroscopic techniques.[3] The molecule comprises a saturated four-membered ring, a secondary amine, and a fluorinated methyl group.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the azetidine ring and the fluoromethyl group. The presence of the fluorine atom will introduce characteristic splitting patterns due to heteronuclear coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CH₂F | 4.4 - 4.6 | Doublet of triplets (dt) | ²JHF ≈ 47, ³JHH ≈ 6 |

| CH (C3) | 2.8 - 3.2 | Multiplet (m) | - |

| CH₂ (C2, C4) | 3.5 - 3.9 | Multiplet (m) | - |

| NH | 1.5 - 2.5 | Broad singlet (br s) | - |

-

Causality behind Predictions: The chemical shifts are estimated based on data from similar azetidine structures.[4][5] The protons of the fluoromethyl group (CH₂F) are expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent fluorine atom, appearing as a doublet due to coupling with the fluorine atom (²JHF) and further split into triplets by the adjacent methine proton (³JHH). The protons on the azetidine ring carbons adjacent to the nitrogen (C2 and C4) will be deshielded compared to the methine proton at C3. The NH proton signal is typically broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C H₂F | 83 - 87 | Doublet (d) | ¹JCF ≈ 170 - 180 |

| C H₂ (C2, C4) | 50 - 55 | Singlet (s) | - |

| C H (C3) | 35 - 40 | Doublet (d) | ²JCF ≈ 20 - 25 |

-

Expert Insights: The predictions are based on established trends in ¹³C NMR of fluorinated compounds and azetidine derivatives.[5][6] The carbon of the fluoromethyl group is significantly deshielded and shows a characteristic large one-bond coupling to fluorine. The C3 carbon, being two bonds away from the fluorine, will show a smaller coupling constant (²JCF). The equivalent C2 and C4 carbons adjacent to the nitrogen will appear as a single peak.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[7] For this compound, a single signal is expected for the fluorine atom in the fluoromethyl group.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CH₂F | -210 to -230 | Triplet of doublets (td) | ²JFH ≈ 47, ³JFH ≈ 20 |

-

Authoritative Grounding: The chemical shift range for a primary alkyl fluoride typically falls between -200 and -240 ppm relative to CFCl₃.[8] The signal will be split into a triplet by the two adjacent protons of the methyl group (²JFH) and further into a doublet by the methine proton (³JFH).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in this compound.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong |

| C-N Stretch | 1100 - 1300 | Medium |

| C-F Stretch | 1000 - 1100 | Strong |

-

Trustworthiness of Data: The predicted vibrational frequencies are based on well-established correlation tables for organic functional groups. The strong absorption band for the C-F stretch is a key diagnostic feature for this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the monoisotopic mass is 89.0641 Da.[3]

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 89 | [M]⁺ (Molecular ion) |

| 88 | [M-H]⁺ |

| 56 | [M - CH₂F]⁺ |

| 33 | [CH₂F]⁺ |

-

Logical Fragmentation: The molecular ion peak should be observable. Common fragmentation pathways would include the loss of a hydrogen atom and the cleavage of the fluoromethyl group. The fragment at m/z 56 corresponds to the azetidine ring after the loss of the fluoromethyl side chain.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition and processing.

IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, if the sample is a solid, a KBr pellet can be prepared.

-

Data Acquisition: The sample is placed in the beam path of an FTIR spectrometer.

-

Data Analysis: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The positions and intensities of the absorption bands are then analyzed.

Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed and scientifically grounded overview of the expected spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for scientists working with this important fluorinated building block. The provided protocols offer a self-validating framework for the acquisition of high-quality spectroscopic data, ensuring the confident structural verification of this compound in research and development settings.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66596287, this compound. [Link]

-

MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 50989381, 3-(Trifluoromethyl)azetidine. [Link]

-

ResearchGate. ¹H-NMR spectrum of Nε-Fmoc-Nα-Boc-l-Lysine in CDCl3. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Dye-sensitized C-H arylation of furan with a trifluoromethylated diazonium salt. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001919). [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

The Royal Society of Chemistry. †Electronic Supplementary Information (ESI). [Link]

-

RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. [Link]

-

National Institutes of Health. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. [Link]

-

The Royal Society of Chemistry. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]

-

Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]

-

KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

-

ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a.... [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. This compound | C4H8FN | CID 66596287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Azetidine(503-29-7) 13C NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

reactivity of the azetidine ring in 3-(fluoromethyl)azetidine

An In-Depth Technical Guide to the Reactivity of the Azetidine Ring in 3-(Fluoromethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, valued for its ability to impart desirable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability.[1][2] This guide provides a detailed examination of the chemical reactivity of the azetidine ring, with a specific focus on this compound. We will explore the interplay between the inherent ring strain of the four-membered heterocycle and the potent electronic influence of the 3-(fluoromethyl) substituent. Key transformations, including N-functionalization and ring-opening reactions, will be discussed from a mechanistic standpoint, supplemented with field-proven experimental protocols and comparative data to inform synthetic strategy and application in drug discovery programs.

The Azetidine Core: A Balance of Strain and Stability

The reactivity of azetidines is fundamentally governed by their considerable ring strain, which is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines.[3][4] This strained arrangement makes the ring susceptible to reactions that release this energy, yet it is stable enough for facile handling under typical laboratory conditions.[3]

Ring Strain and Molecular Geometry

The four-membered azetidine ring possesses a significant strain energy of approximately 25.4 kcal/mol.[3] This inherent strain is a primary driver for its unique chemical behavior, particularly in ring-opening reactions.[5][6] Unlike the planar cyclobutane, the azetidine ring adopts a puckered conformation to relieve some torsional strain, with the nitrogen atom serving as a key site for chemical manipulation.

| Heterocycle | Ring Strain (kcal/mol) |

| Aziridine | ~27.7 |

| Azetidine | ~25.4 |

| Pyrrolidine | ~5.4 |

| Piperidine | Negligible |

| Table 1: Comparative ring strain energies of saturated nitrogen heterocycles.[3] |

Basicity and Nucleophilicity of the Ring Nitrogen

The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character to the azetidine ring.[7] The pKa of the corresponding azetidinium ion is a critical parameter influencing its behavior in biological systems and acid-mediated reactions. However, this inherent nucleophilicity is significantly modulated by substituents on the ring.

The Impact of the 3-(Fluoromethyl) Substituent

In this compound, the fluoromethyl group (-CH₂F) at the C3 position profoundly influences the ring's reactivity through a combination of electronic and steric effects.

The Inductive Effect of Fluorine

Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I effect) that is transmitted through the sigma bonds of the ring. This effect has two major consequences:

-

Reduced Nitrogen Basicity: The electron density is pulled away from the nitrogen atom, making its lone pair less available for protonation.[8] This lowers the pKa of the azetidinium ion compared to an unsubstituted or alkyl-substituted azetidine. A lower pKa is a key determinant of stability against certain acid-mediated decomposition pathways.[6]

-

Modulated Nucleophilicity: The reduced electron density on the nitrogen also tempers its nucleophilicity. While still reactive towards strong electrophiles, the reaction rates for N-functionalization may be slower compared to more electron-rich azetidines.

Steric Considerations

The 3-(fluoromethyl) group presents a moderate steric profile that can influence the approach of reagents to the nitrogen atom, although this effect is generally less pronounced than its electronic influence.

Key Reactivity Pathways of this compound

The reactivity of this compound can be broadly categorized into two main pathways: reactions that maintain the four-membered ring (N-functionalization) and reactions that cleave it (ring-opening).

N-Functionalization Reactions

These reactions are crucial for incorporating the this compound motif into larger molecular scaffolds. The nitrogen atom acts as a nucleophile, attacking various electrophiles.

A. N-Acylation: The reaction with acyl chlorides or anhydrides is typically rapid and high-yielding. It forms a stable amide bond and is a common strategy in drug development. The electron-withdrawing nature of the fluoromethyl group has a minimal negative impact on this highly favorable reaction.

| Parameter | N-Alkylation (with R-Br) | N-Acylation (with RCOCl) |

| Electrophile | Alkyl Halide | Acyl Chloride / Anhydride |

| Base | Often required (e.g., K₂CO₃, Et₃N) | Required (e.g., Et₃N, DIPEA) |

| Solvent | Aprotic (e.g., ACN, DMF) | Aprotic (e.g., DCM, THF) |

| Temperature | Room Temp to Elevated | 0 °C to Room Temp |

| Key Challenge | Potential for over-alkylation (quaternization) | Generally very efficient |

| Table 2: Typical comparative conditions for N-functionalization of azetidines. |

This protocol describes a robust method for acylating this compound, a cornerstone reaction for building diverse chemical libraries.

Materials:

-

This compound hydrochloride

-

Acyl chloride (1.05 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound hydrochloride (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The hydrochloride salt will react with one equivalent of the base, and the second equivalent will act as an acid scavenger for the acylation step. Stir for 15 minutes.

-

Acylation: Add the acyl chloride (1.05 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel.

Causality: The use of two equivalents of a non-nucleophilic base is critical. The first neutralizes the hydrochloride salt to liberate the free amine, while the second scavenges the HCl generated during the acylation, driving the reaction to completion.[7]

B. N-Alkylation and N-Arylation: N-alkylation with alkyl halides proceeds via an Sₙ2 mechanism. N-arylation can be achieved using methods like Buchwald-Hartwig cross-coupling. For both reactions, the reduced nucleophilicity of the nitrogen in this compound may necessitate slightly more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) compared to unsubstituted azetidine.

Ring-Opening Reactions

Driven by the release of ring strain, these reactions provide access to acyclic, gamma-substituted amine derivatives.[3][9] The reaction is typically initiated by activating the nitrogen atom, which enhances the electrophilicity of the ring carbons.

A. Acid-Catalyzed Ring Opening: This is a common pathway where the azetidine nitrogen is first protonated by a strong acid.[6][7] This protonation creates a highly strained azetidinium ion, making the ring carbons susceptible to attack by a nucleophile (e.g., a halide from the acid). The nucleophile attacks one of the ring carbons (C2 or C4) in an Sₙ2 fashion, leading to ring cleavage. The regioselectivity of the attack can be influenced by steric and electronic factors of substituents on the ring.

This protocol demonstrates a highly enantioselective ring-opening functionalization, a powerful tool for creating complex chiral building blocks.[10]

Materials:

-

N-protected this compound (e.g., N-Boc)

-

Acyl chloride (e.g., Benzoyl Chloride) (1.1 eq)

-

Anhydrous solvent (e.g., 2-MeTHF)

-

(Optional for asymmetric catalysis) Chiral catalyst (e.g., squaramide hydrogen-bond donor)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a dry vial, dissolve the N-protected this compound (1.0 eq) in anhydrous 2-MeTHF (approx. 0.1 M). If using a catalyst, add it at this stage.

-

Reagent Addition: Add the acyl chloride (1.1 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by LC-MS. These reactions are often complete within a few hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and quench with saturated aqueous NaHCO₃.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash chromatography to yield the ring-opened product.

Causality: The reaction proceeds via activation of the azetidine, likely forming an N-acyl azetidinium intermediate. This intermediate is highly electrophilic and susceptible to Sₙ2 attack by the halide counter-ion. The use of a chiral hydrogen-bond donor catalyst can create a chiral environment around this intermediate, enabling highly enantioselective ring-opening.[10] The result with a fluorine-substituted substrate has been shown to be particularly effective, achieving high yield and enantiomeric excess.[10]

Synthetic Utility and Outlook

This compound represents a valuable building block for drug discovery. The fluoromethyl group can enhance metabolic stability and modulate pKa, while the azetidine ring provides a rigid, three-dimensional scaffold.[1][11] Understanding the dichotomy of its reactivity—maintaining the ring through N-functionalization or leveraging its strain for ring-opening—allows medicinal chemists to strategically deploy this moiety. The electron-withdrawing nature of the substituent generally favors ring-opening reactions by further polarizing the C-N bonds upon activation, while N-functionalization remains highly feasible, albeit sometimes requiring tailored conditions. The continued development of novel synthetic methods will further expand the accessibility and application of this and other functionalized azetidines in the creation of next-generation therapeutics.[12][13]

References

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

- Azetidines in medicinal chemistry: emerging applic

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.

- Azetidines in Drug Discovery. PharmaBlock.

- Regioselective ring opening reactions of azetidines.

- Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.

- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.

- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.

- Substituted Azetidines in Drug Discovery. Life Chemicals.

- Azetidines. Enamine.

-

Azetidine: Chemical Reactivity. YouTube. [Link]

- Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes. Thieme.

- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.

-

Synthesis of azetidines. Organic Chemistry Portal. [Link]

- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.

- Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers (RSC Publishing).

- Functionalized azetidines via visible light-enabled aza P

- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.

- The synthetic method of 3 fluoro azetidine derivatives.

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

-

Amine Reactivity. Michigan State University Department of Chemistry. [Link]

-

Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. [Link]

-

Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. RSC Publishing. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

-

Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health (NIH). [Link]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health (NIH). [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. ResearchGate. [Link]

-

Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. [Link]

-

Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. ResearchGate. [Link]

-

Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]

-

Biologically important 3-substituted azetidines. ResearchGate. [Link]

-

nucleophilic aromatic substitutions. YouTube. [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 6. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lifechemicals.com [lifechemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 1642298-59-6 properties and synthesis

An In-Depth Technical Guide to 3-(Fluoromethyl)azetidine Hydrochloride (CAS: 1642298-59-6)

Introduction

This compound hydrochloride, identified by CAS number 1642298-59-6, is a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold that imparts unique conformational constraints and physicochemical properties to bioactive molecules. The incorporation of a fluoromethyl group further modulates properties such as metabolic stability, lipophilicity, and binding affinity through favorable electronic interactions. This guide provides a comprehensive overview of the known properties, potential synthetic strategies, applications, and safety considerations for this compound, tailored for researchers and professionals in the field.

Physicochemical and Structural Properties

This compound hydrochloride is typically supplied as a white to off-white solid. Its structural and chemical properties are critical for its application as a reagent in chemical synthesis. The hydrochloride salt form enhances its stability and handling characteristics as a solid.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1642298-59-6 | [1][2][3] |

| IUPAC Name | This compound;hydrochloride | |

| Synonyms | This compound HCl | [2] |

| Molecular Formula | C₄H₉ClFN | [2][3] |

| Molecular Weight | 125.57 g/mol | [1][3] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 93.9 ± 5.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 10.6 ± 17.6 °C | [1] |

| Polar Surface Area | 12 Ų | [1] |

| InChIKey | KYBBNISHBZGENY-UHFFFAOYSA-N | [2] |

| SMILES | C1(CF)CNC1.Cl |[2] |

Synthesis and Mechanistic Considerations

While this compound hydrochloride is commercially available from various suppliers, detailed proprietary synthesis protocols are not publicly disclosed.[4][5] However, a plausible and instructive synthetic route can be devised based on established principles of organic chemistry, particularly the synthesis of fluorinated amines. A common strategy involves the fluorination of a corresponding alcohol precursor.

Proposed Retrosynthetic Pathway

A logical approach begins with a readily available, N-protected azetidine alcohol. The Boc (tert-butyloxycarbonyl) group is an ideal protecting group in this context due to its stability under various reaction conditions and its straightforward removal under acidic conditions, which concurrently facilitates the formation of the desired hydrochloride salt.

Exemplary Step-by-Step Synthesis Protocol

-

Step 1: Nucleophilic Fluorination of N-Boc-3-(hydroxymethyl)azetidine.

-

Rationale: The key transformation is the conversion of a primary alcohol to a fluoride. Diethylaminosulfur trifluoride (DAST) or its safer analogues like Deoxo-Fluor® are standard reagents for this purpose. The reaction proceeds via an intermediate fluoroalkoxysulfurane, followed by an intramolecular Sₙ2-type displacement by the fluoride ion. The Boc protecting group is crucial to prevent the secondary amine of the azetidine ring from reacting with the fluorinating agent.

-

Protocol:

-

Dissolve N-Boc-3-(hydroxymethyl)azetidine (1 equivalent) in an anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DAST (approx. 1.1-1.2 equivalents) in DCM to the cooled reaction mixture.

-

Allow the reaction to stir at -78 °C for one hour, then let it warm slowly to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-3-(fluoromethyl)azetidine.

-

-

-

Step 2: Deprotection and Hydrochloride Salt Formation.

-

Rationale: The final step involves the removal of the Boc protecting group. This is efficiently achieved under acidic conditions. Using a solution of hydrogen chloride (HCl) in a solvent like 1,4-dioxane or diethyl ether accomplishes both deprotection and the precipitation of the desired hydrochloride salt in a single, clean step.

-

Protocol:

-

Dissolve the crude N-Boc-3-(fluoromethyl)azetidine from the previous step in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Add a commercially available solution of HCl in 1,4-dioxane (e.g., 4 M, 2-3 equivalents) dropwise with stirring.

-

A precipitate will form, often immediately. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound hydrochloride as a solid.

-

-

Caption: Proposed synthesis workflow for this compound hydrochloride.

Applications in Research and Drug Development

The primary value of this compound hydrochloride lies in its role as a versatile building block for introducing the fluoromethyl-azetidine moiety into larger, more complex molecules. This scaffold is increasingly sought after in drug discovery programs.[5]

-

Scaffold for Bioactive Molecules: Azetidine derivatives are prevalent in modern drug development. This compound serves as a key intermediate for synthesizing novel therapeutics. For instance, it has been identified as potentially useful in the preparation of quinoline-4-carboxamides, which are being investigated for the treatment of conditions mediated by Fibroblast Activation Protein (FAP).[2]

-

Positron Emission Tomography (PET) Imaging: The introduction of fluorine makes this building block particularly attractive for the development of PET imaging agents. Fluorine-18 is a commonly used positron-emitting radionuclide. Analogous azetidine derivatives have been successfully utilized to create ligands for imaging nicotinic acetylcholine receptors (nAChRs) in the central nervous system, demonstrating the potential of this class of compounds in diagnostics.[1]

-

Enzyme Inhibition: The rigid azetidine core can effectively orient substituents to fit into the active sites of enzymes. Related azetidine-based structures have shown potent inhibitory activity against enzymes like dipeptidyl peptidase IV (DPP IV), a target for the treatment of type 2 diabetes.[1] The fluoromethyl group can enhance binding interactions and improve metabolic stability, making 1642298-59-6 a valuable starting point for designing novel enzyme inhibitors.

Caption: Key application pathways for this compound hydrochloride.

Safety and Handling

As with any laboratory chemical, proper handling and storage of this compound hydrochloride are essential. The available safety data indicates that it is an irritant.[1]

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [1][6] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1] |

| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362 |[1] |

Storage and Handling Recommendations:

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] This prevents degradation from moisture and air.

-

Handling: Use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound hydrochloride (CAS: 1642298-59-6) is a high-value chemical building block with significant potential in pharmaceutical and diagnostic research. Its unique structure, combining the conformational rigidity of the azetidine ring with the advantageous properties of fluorine, makes it a desirable component for the design of novel drugs and imaging agents. A sound understanding of its properties, synthetic accessibility, and handling requirements enables researchers to effectively leverage this compound in advancing the frontiers of medicinal chemistry.

References

-

EON-CHEM. This compound hydrochloride – (1642298-59-6). [Link]

-

Molbase. This compound hydrochloride | 1642298-59-6. [Link]

-

MolScanner. 2303565-96-8丨2-[3-(fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride. [Link]

Sources

- 1. 1642298-59-6 | this compound hydrochloride [fluoromart.com]

- 2. This compound hydrochloride CAS#: 1642298-59-6 [amp.chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. introduction to products [chemshuttle.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

- 6. 1642298-59-6 | this compound HCl | Inorganic Salts | Ambeed.com [ambeed.com]

The Emergence of a Key Bioisostere: A Technical Guide to the Discovery and First Synthesis of 3-(Fluoromethyl)azetidine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The azetidine scaffold has become a privileged motif in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties upon parent molecules. Among the myriad of substituted azetidines, 3-(fluoromethyl)azetidine has emerged as a particularly significant building block. Its strategic incorporation can enhance metabolic stability, improve solubility, and modulate basicity, making it a valuable bioisosteric replacement for more common functional groups. This in-depth technical guide provides a comprehensive overview of the discovery and seminal synthetic routes toward this important compound, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Rise of Azetidines in Drug Discovery

The four-membered saturated azetidine ring has garnered considerable attention in pharmaceutical research due to its unique structural and electronic properties.[1] Unlike its more flexible five- and six-membered counterparts, the inherent ring strain of azetidine confers a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[2] Furthermore, the introduction of the sp³-rich azetidine motif can enhance the three-dimensional character of a drug candidate, a key factor in improving its pharmacokinetic profile and reducing off-target effects.

The strategic functionalization of the azetidine ring, particularly at the 3-position, allows for the precise tuning of a molecule's properties. The introduction of a fluoromethyl group at this position is a prime example of a bioisosteric replacement strategy. Bioisosterism, the exchange of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design aimed at optimizing a lead compound's pharmacological profile.[3] The fluoromethyl group, in this context, can serve as a surrogate for a variety of functionalities, including hydroxymethyl or amino groups, while offering the added benefits of increased metabolic stability and altered basicity due to the strong electron-withdrawing nature of fluorine.

Discovery and Rationale for Synthesis

The initial impetus for the synthesis of this compound and its derivatives arose from the relentless pursuit of novel chemical matter in drug discovery programs. The unique combination of the azetidine core and the fluoromethyl substituent offered a promising avenue to explore new chemical space and address challenges in lead optimization. The incorporation of this moiety was envisioned to:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to metabolic cleavage by cytochrome P450 enzymes, a common pathway for drug metabolism.

-

Modulate pKa: The inductive effect of the fluorine atom can lower the pKa of the azetidine nitrogen, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Improve Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets.

-

Serve as a Versatile Bioisostere: The this compound unit can mimic the spatial and electronic features of other functional groups, providing a means to fine-tune a molecule's properties while maintaining or improving its biological activity.[4][5]

The First Synthesis: A Detailed Walk-through

While the precise first disclosure of this compound is embedded within the patent literature, a representative and detailed early synthetic route is described in the international patent application WO2018108954A1.[4] This synthesis exemplifies a common and practical approach to accessing this valuable building block, starting from readily available materials. The overall strategy involves the construction of a protected azetidine ring, followed by the introduction of the fluoromethyl group via nucleophilic fluorination.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals a straightforward pathway involving the fluorination of a corresponding alcohol or a derivative thereof.

Step-by-Step Experimental Protocol

The following protocol is adapted from the procedures outlined in patent WO2018108954A1 and represents a robust method for the preparation of this compound.[4]

Step 1: Synthesis of (1-(2-(Benzyloxy)ethyl)azetidin-3-yl)methanol

-

Esterification: Azetidine-3-carboxylic acid is first esterified, for example, by treatment with thionyl chloride in methanol to yield the corresponding methyl ester.

-

N-Alkylation: The secondary amine of the azetidine ring is then alkylated with 2-(benzyloxy)ethan-1-amine.

-

Reduction: The resulting methyl ester is reduced to the primary alcohol using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).

Step 2: Sulfonylation of the Primary Alcohol

-

The alcohol obtained in the previous step is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM).

-

The solution is cooled to 0 °C, and a base, typically a tertiary amine like triethylamine (Et₃N), is added.

-

Methanesulfonyl chloride (MsCl) is then added dropwise, and the reaction is allowed to warm to room temperature and stir until completion.

-

Work-up involves washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and concentration to yield the desired mesylate, (1-(2-(benzyloxy)ethyl)azetidin-3-yl)methyl methanesulfonate.

Step 3: Fluorination

-

The mesylate is dissolved in a suitable solvent, and a fluorinating agent is added. A common and effective reagent for this transformation is triethylamine trihydrofluoride (Et₃N·3HF).

-

The reaction mixture is heated to drive the nucleophilic substitution of the mesylate group with fluoride.

-

Upon completion, the reaction is carefully quenched and worked up to isolate the fluorinated product, 1-(2-(benzyloxy)ethyl)-3-(fluoromethyl)azetidine.

Step 4: Deprotection

-

The final step involves the removal of the N-benzyloxyethyl protecting group. This is typically achieved via hydrogenolysis.

-

The protected azetidine is dissolved in a suitable solvent, such as ethanol, and a palladium catalyst (e.g., palladium on carbon) is added.

-

The mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, until the deprotection is complete.

-

Filtration to remove the catalyst and concentration of the filtrate yields the final product, this compound.

Reaction Workflow Diagram

Physicochemical Properties and Characterization

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

| Property | Value |

| Molecular Formula | C₄H₈FN |

| Molecular Weight | 89.11 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| ¹H NMR | Characteristic signals for the azetidine ring protons and the fluoromethyl group, with coupling between the fluorine and adjacent protons. |

| ¹³C NMR | Signals corresponding to the three distinct carbon atoms of the azetidine ring and the fluoromethyl carbon, with the latter showing a characteristic large one-bond C-F coupling constant. |

| ¹⁹F NMR | A single resonance, typically a triplet due to coupling with the adjacent methylene protons. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. |

Conclusion and Future Perspectives

The development of a robust and scalable synthesis for this compound has been a significant enabler for its widespread application in medicinal chemistry. This versatile building block continues to play a crucial role in the design of novel therapeutics with improved pharmacological properties. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, as well as the exploration of novel applications for this and other substituted azetidines in the ongoing quest for new and improved medicines. The foundational work in the synthesis of this compound has undoubtedly paved the way for its current and future impact on the field of drug discovery.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved from [Link]

-

tert-Butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. Retrieved from [Link]

-

Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. (2025). Angewandte Chemie International Edition. Retrieved from [Link]

- Synthesis of azetidine derivatives. (2000). Google Patents.

- Azetidinone compounds and medical use thereof. (2012). Google Patents.

- Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol. (2018). Google Patents.

- The synthetic method of 3 fluoro azetidine derivatives. (2017). Google Patents.

-

1-Boc-3-fluoroazetidine-3-methanol. PubChem. Retrieved from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules. Retrieved from [Link]

- Process for synthesis of azetidine and novel intermediates therefor. (1990). Google Patents.

-

Synthesis of cis 4-fluoromethyl-3-amino-2-oxo-azetidine hydrochloride. PrepChem. Retrieved from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. Retrieved from [Link]

Sources

- 1. This compound - Azetidines - Heterocyclics - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. WO2018108954A1 - Process for the preparation of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol - Google Patents [patents.google.com]

- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Analysis of 3-(Fluoromethyl)azetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3-(fluoromethyl)azetidine, a fluorinated azetidine derivative of increasing interest in medicinal chemistry. Due to the current absence of publicly available experimental spectroscopic and crystallographic data for this specific molecule, this guide pioneers a robust framework for its characterization. We present a plausible synthetic pathway, detailed computational analyses of its conformational landscape, and predicted spectroscopic data (¹H, ¹³C, and ¹⁹F NMR; IR) derived from high-level Density Functional Theory (DFT) calculations. Furthermore, we contextualize these predictions with experimental data from closely related analogues to provide a well-rounded and scientifically rigorous guide for researchers in the field. This document serves as a foundational resource for the synthesis, characterization, and rational design of novel therapeutics incorporating the this compound scaffold.